

Application Notes and Protocols for Labeling Antibodies with MB 488 NHS Ester

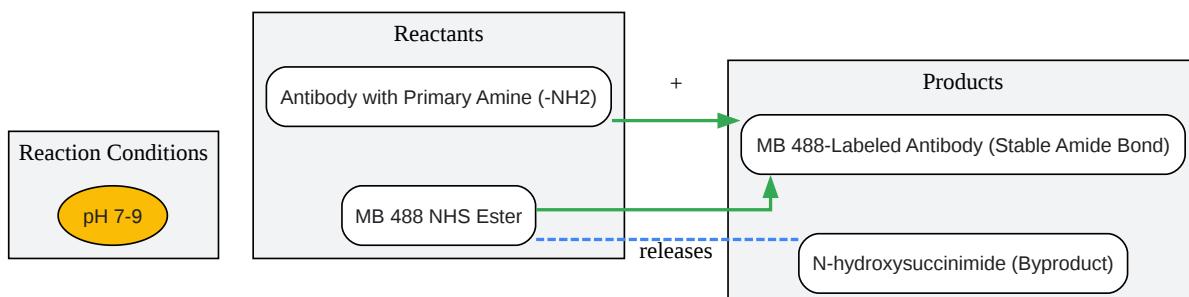
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MB 488 NHS ester

Cat. No.: B15555379

[Get Quote](#)


For Researchers, Scientists, and Drug Development Professionals

Introduction

MB 488 NHS Ester is a highly hydrophilic, amine-reactive fluorescent dye designed for the covalent labeling of proteins, particularly antibodies.[1][2][3][4] This dye is structurally related to other popular 488 nm dyes and offers excellent water solubility, high fluorescence quantum yield, and significant photostability, making it an ideal choice for a variety of applications including fluorescence microscopy, flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).[1][4] The N-hydroxysuccinimidyl (NHS) ester moiety specifically reacts with primary amines (e.g., the side chain of lysine residues) on the target protein under mild alkaline conditions to form a stable, covalent amide bond.[1][5] This document provides a detailed protocol for the successful conjugation of **MB 488 NHS Ester** to antibodies, including methods for purification and characterization of the resulting conjugate.

Chemical Reaction

The fundamental chemistry of labeling involves the reaction of the **MB 488 NHS ester** with a primary amine on the antibody. The NHS ester is an efficient acylating agent that reacts with the nucleophilic amine group to form a robust amide linkage, releasing N-hydroxysuccinimide as a byproduct. This reaction is most efficient at a pH range of 7-9.[1][6]

[Click to download full resolution via product page](#)

Caption: Covalent bond formation between **MB 488 NHS ester** and an antibody.

Quantitative Data Summary

Successful antibody labeling requires careful control of several experimental parameters. The following tables summarize key quantitative data for labeling antibodies with **MB 488 NHS Ester**.

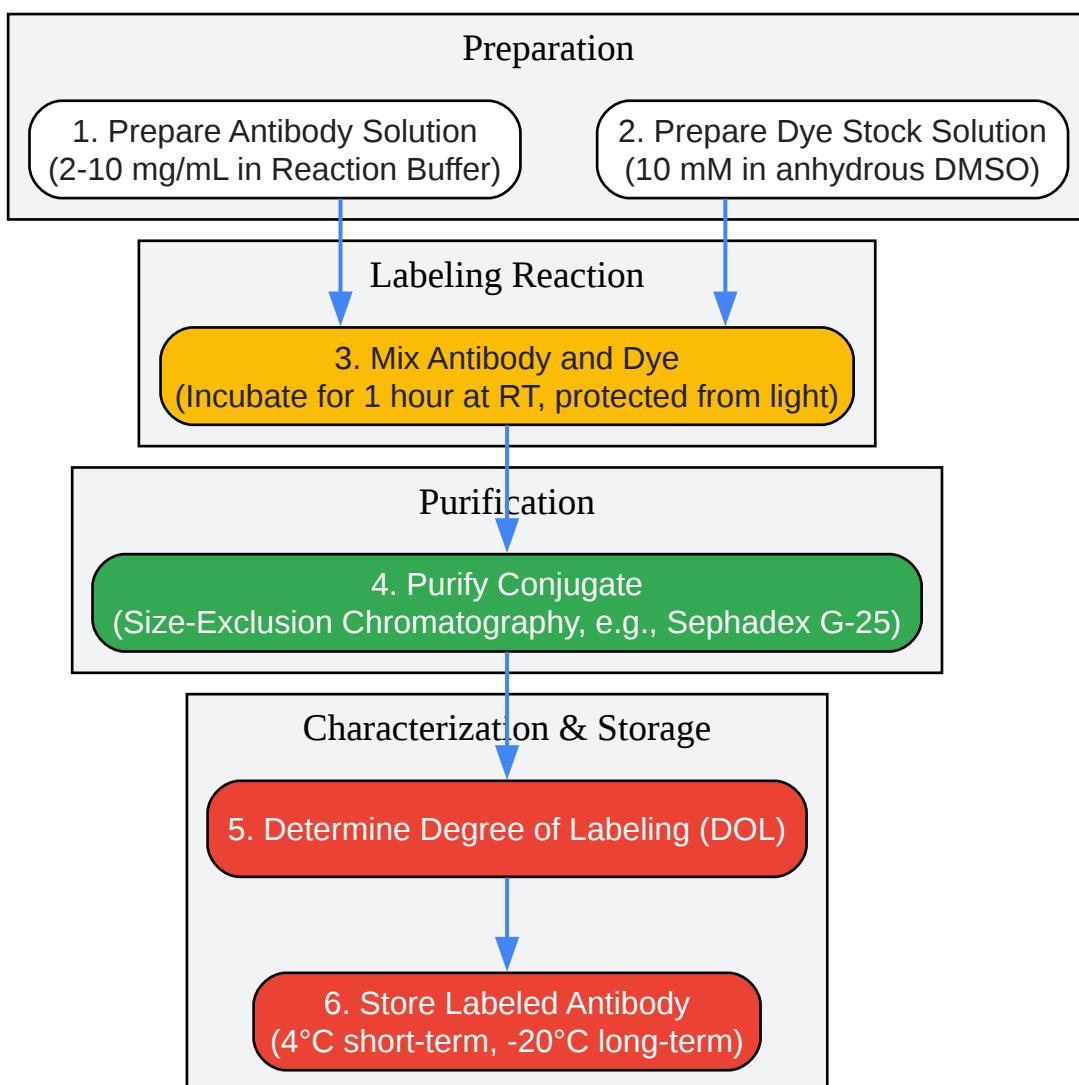
Table 1: **MB 488 NHS Ester** Specifications

Parameter	Value	Reference
Excitation Maximum (λ_{max})	501 nm	[1][2][3]
Emission Maximum (λ_{em})	524 nm	[1][2][3]
Molar Extinction Coefficient (ϵ)	86,000 $\text{cm}^{-1}\text{M}^{-1}$	[1][3]
Molecular Weight	752.69 g/mol	[1]
Reactive Group	N-hydroxysuccinimidyl (NHS) Ester	[1]
Reactivity	Primary Amines	[1][2][3]

Table 2: Recommended Reaction Conditions

Parameter	Recommended Range	Notes	Reference
Antibody Concentration	2-10 mg/mL	Higher concentrations generally lead to higher labeling efficiency.	[7][8]
Reaction Buffer	0.1 M Sodium Bicarbonate or PBS	Must be free of primary amines (e.g., Tris or glycine).	[5][6][7]
Reaction pH	8.0 - 8.5	Optimal for efficient reaction with primary amines.	[5]
Molar Excess of Dye:Antibody	7-15 fold	This may require optimization depending on the antibody and its concentration.	[8]
Incubation Time	1 hour	At room temperature.	[5]
Temperature	Room Temperature	[5]	

Experimental Protocols


This section provides a detailed step-by-step protocol for labeling an IgG antibody with **MB 488 NHS Ester**.

Materials and Reagents

- Antibody (IgG) to be labeled (in an amine-free buffer)
- **MB 488 NHS Ester**
- Anhydrous Dimethylsulfoxide (DMSO)

- Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
- Purification Column (e.g., Sephadex G-25)
- Phosphate-Buffered Saline (PBS), pH 7.2-7.4

Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for antibody labeling with **MB 488 NHS Ester**.

Detailed Protocol

- Antibody Preparation:
 - Dissolve the antibody in the reaction buffer (0.1 M sodium bicarbonate, pH 8.3) to a final concentration of 2.5 mg/mL.[8]
 - If the antibody is in a buffer containing primary amines (e.g., Tris) or stabilizers like BSA or gelatin, it must be dialyzed against PBS.[7]
- Dye Preparation:
 - Allow the vial of **MB 488 NHS Ester** to warm to room temperature before opening.
 - Prepare a 10 mM stock solution of the dye by dissolving it in anhydrous DMSO.[8] This solution should be used immediately.[6]
- Labeling Reaction:
 - Add the calculated amount of the 10 mM dye stock solution to the antibody solution. A molar excess of 7-15 fold of dye to antibody is recommended as a starting point.
 - Gently mix the reaction solution and incubate for 1 hour at room temperature, protected from light.[5]
- Purification of the Conjugate:
 - Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions.[7]
 - Load the reaction mixture onto the column.
 - Elute the labeled antibody with PBS (pH 7.2-7.4). The first colored fraction will be the labeled antibody, while the slower-migrating colored band will be the unconjugated dye.[9]
 - Collect the fractions containing the labeled antibody.

Characterization: Calculating the Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each antibody molecule.[10][11] The optimal DOL for most antibodies is between 2 and 10.[7][10][12]

- Measure Absorbance:
 - Measure the absorbance of the purified conjugate solution at 280 nm (A_{280}) and at the absorbance maximum of the dye, 501 nm (A_{501}), using a spectrophotometer.
- Calculate Protein Concentration:
 - The concentration of the antibody in the conjugate solution can be calculated using the following formula: Antibody Concentration (M) = $[A_{280} - (A_{501} \times CF)] / \epsilon_{\text{protein}}$
 - A_{280} : Absorbance of the conjugate at 280 nm.
 - A_{501} : Absorbance of the conjugate at 501 nm.
 - CF: Correction factor (A_{280} of the free dye / A_{max} of the free dye). For dyes similar to MB 488, this is often around 0.1.
 - $\epsilon_{\text{protein}}$: Molar extinction coefficient of the antibody at 280 nm (for IgG, this is typically $\sim 210,000 \text{ M}^{-1}\text{cm}^{-1}$).[10]
- Calculate Dye Concentration:
 - The concentration of the dye in the conjugate solution can be calculated using the following formula: Dye Concentration (M) = $A_{501} / \epsilon_{\text{dye}}$
 - A_{501} : Absorbance of the conjugate at 501 nm.
 - ϵ_{dye} : Molar extinction coefficient of MB 488 at 501 nm ($86,000 \text{ M}^{-1}\text{cm}^{-1}$).
- Calculate DOL:
 - $\text{DOL} = \text{Dye Concentration (M)} / \text{Antibody Concentration (M)}$

Storage and Stability

- Short-term storage: Store the labeled antibody at 4°C in a light-protected vial for up to a few weeks.[13]
- Long-term storage: For storage longer than a month, it is recommended to aliquot the conjugate and store it at -20°C.[14] Adding a cryoprotectant like glycerol to a final concentration of 50% can prevent damage from freeze-thaw cycles.[13] Fluorescently conjugated antibodies should always be protected from light to prevent photobleaching.[13] Lyophilized conjugates can be stable for years when stored at -20°C or below.[13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. vectorlabs.com [vectorlabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MB 488 NHS ester, 2766408-55-1 | BroadPharm [broadpharm.com]
- 4. MB 488 NHS ester | AxisPharm [axispharm.com]
- 5. NHS ester protocol for labeling proteins [abberior.rocks]
- 6. bidmc.org [bidmc.org]
- 7. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 8. biotium.com [biotium.com]
- 9. leica-microsystems.com [leica-microsystems.com]
- 10. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 11. Degree of labeling (DOL) step by step [abberior.rocks]
- 12. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 13. Antibody Storage and Antibody Shelf Life [labome.com]
- 14. biotium.com [biotium.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Labeling Antibodies with MB 488 NHS Ester]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b15555379#how-to-label-antibodies-with-mb-488-nhs-ester>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com